molecular formula C15H14N4OS B6209867 N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide CAS No. 1340895-59-1

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide

Cat. No. B6209867
CAS RN: 1340895-59-1
M. Wt: 298.4
InChI Key:
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Description

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide, also known as N-CTAP, is an organic compound that has recently been studied for its potential applications in scientific research. N-CTAP is a heterocyclic compound with a fused bicyclic structure containing a nitrogen atom, a thiophene ring, and a cyclopropyl ring. It is a white, crystalline solid that is soluble in water and other organic solvents. N-CTAP has been studied for its potential use in a variety of applications, including as a catalyst for organic synthesis, as a fluorescent dye, and as a drug target.

Scientific Research Applications

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has been studied for its potential applications in scientific research. It has been used as a catalyst for organic synthesis, as a fluorescent dye, and as a drug target.
As a Catalyst for Organic Synthesis
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has been studied as a catalyst for organic synthesis. It has been found to be an effective catalyst for the synthesis of various organic compounds, including aldehydes, ketones, and esters. N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has been found to be particularly effective in the synthesis of esters, with yields of up to 99%.
As a Fluorescent Dye
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has also been studied as a fluorescent dye. It has been found to be a highly fluorescent compound, with a maximum emission wavelength of 477 nm. This makes it a useful tool for fluorescence microscopy and imaging.
As a Drug Target
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has also been studied as a potential drug target. It has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids and is a target for chemotherapy drugs. N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is a target for drugs used to treat Alzheimer's disease.

Mechanism of Action

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has been found to act as an inhibitor of enzymes involved in the synthesis of nucleic acids and the breakdown of acetylcholine. It is believed to bind to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids and is a target for chemotherapy drugs. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is a target for drugs used to treat Alzheimer's disease. In addition, N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and is commercially available. This makes it a convenient and cost-effective choice for laboratory experiments. Another advantage is that it is a highly fluorescent compound, making it useful for fluorescence microscopy and imaging.
A limitation of N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is that it is not very soluble in water, making it difficult to work with in aqueous solutions. It is also not very stable, and can degrade rapidly in the presence of light or heat.

Future Directions

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further research into its potential use as a catalyst for organic synthesis, as a fluorescent dye, and as a drug target. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments for various diseases. Finally, further research into its solubility and stability could lead to more efficient and effective laboratory experiments.

Synthesis Methods

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-aminothiophenol and 2-cyclohexenone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane and yields N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide as a white solid. The compound can also be synthesized from other starting materials, such as 2-aminobenzothiophene and 1-cyclopropyl-2-methyl-3-phenyl-1H-1,2,4-triazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-(thiophen-2-yl)acetic acid, which is then converted to the second intermediate, 2-(thiophen-2-yl)acetamide. The second intermediate is then coupled with 2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine to form the final product.", "Starting Materials": [ "Thiophene", "Bromine", "Sodium hydroxide", "Sodium hydride", "2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine", "N,N-dimethylformamide", "Acetic anhydride", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Bromination of thiophene to form 2-bromothiophene using bromine", "Reaction of 2-bromothiophene with sodium hydroxide to form 2-thiophenecarboxylic acid", "Reaction of 2-thiophenecarboxylic acid with sodium hydride to form 2-thiophenemethanol", "Reaction of 2-thiophenemethanol with acetic anhydride and triethylamine to form 2-(thiophen-2-yl)acetic anhydride", "Hydrolysis of 2-(thiophen-2-yl)acetic anhydride with hydrochloric acid to form 2-(thiophen-2-yl)acetic acid", "Reaction of 2-(thiophen-2-yl)acetic acid with N,N-dimethylformamide and triethylamine to form 2-(thiophen-2-yl)acetamide", "Coupling of 2-(thiophen-2-yl)acetamide with 2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine using sodium bicarbonate as a base to form the final product 'N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide'" ] }

CAS RN

1340895-59-1

Product Name

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide

Molecular Formula

C15H14N4OS

Molecular Weight

298.4

Purity

95

Origin of Product

United States

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